molecular formula C13H18O2 B2839642 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol CAS No. 17139-85-4

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B2839642
CAS No.: 17139-85-4
M. Wt: 206.285
InChI Key: BJKWKWODHKPZTO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of a suitable cyclobutane precursor with benzyl alcohol under specific conditions. One common method involves the use of benzyl trichloroacetimidate for the alkylation of the cyclobutane ring . The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane, with molecular sieves to remove water and promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols .

Scientific Research Applications

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is a cyclobutane derivative characterized by its unique structural features, including a benzyloxy group and two methyl substituents on the cyclobutane ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The molecular formula is C13H18O2, with a molecular weight of approximately 206.29 g/mol.

The specific structure of this compound contributes to its reactivity and potential applications in various fields. Its strained cyclobutane ring often leads to unique reactivity patterns compared to more stable cyclic compounds. The IUPAC name for this compound reflects its stereochemistry, which is critical for understanding its biological interactions.

PropertyValue
Molecular FormulaC13H18O2
Molecular Weight206.29 g/mol
CAS Number17139-85-4
IUPAC Name(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds have been extensively studied. The biological activity of cyclobutane derivatives often includes:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity : Some derivatives are being investigated for their potential to inhibit cancer cell proliferation.

The mechanisms underlying these activities typically involve interactions with specific enzymes or receptors within biological pathways.

Case Studies and Research Findings

Research on cyclobutane derivatives provides insights into the potential applications of this compound:

  • Antimicrobial Studies :
    • A study on structurally similar compounds indicated that certain benzyloxy derivatives exhibit significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could also possess similar properties .
  • Anticancer Research :
    • Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells. For instance, derivatives that interact with cellular signaling pathways have shown promise in inhibiting tumor growth .
  • Enzyme Interaction :
    • Interaction studies involving similar compounds indicate potential inhibition of enzymes related to metabolic pathways. Understanding these interactions is crucial for exploring therapeutic uses .

Comparative Analysis with Similar Compounds

The following table summarizes some notable compounds that share structural similarities with this compound and their associated biological activities:

Compound NameStructural DifferencesBiological Activity
cis-3-benzyloxy-cyclobutanolLacks the two methyl groups present in the target compoundAntimicrobial activity noted
trans-3-benzyloxy-2,2-dimethylcyclobutanolDiffers in stereochemistryPotential anticancer properties
cis-3-benzyloxy-2-methyl-cyclobutanolContains only one methyl groupLimited studies on biological activity

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions of benzyloxy-substituted precursors. Common methods include:

  • Cyclization Reactions : Utilizing appropriate catalysts and reaction conditions to achieve the desired compound.

Potential applications extend beyond pharmaceuticals; this compound may serve as a building block in organic synthesis due to its unique reactivity.

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWKWODHKPZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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